![molecular formula C17H14N2 B184056 8,9-dimethyl-11H-indolo[3,2-c]quinoline CAS No. 4295-33-4](/img/structure/B184056.png)
8,9-dimethyl-11H-indolo[3,2-c]quinoline
Beschreibung
8,9-Dimethyl-11H-indolo[3,2-c]quinoline is a fused polycyclic heterocycle belonging to the indoloquinoline family, characterized by an indole moiety fused to a quinoline scaffold. This compound shares structural similarities with β-carboline alkaloids, known for their broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Key Synthesis Route: A Rh(III)-catalyzed dimerization of 2-alkynylanilines provides an efficient, atom-economical route to indolo[3,2-c]quinolines under aerobic or anaerobic conditions. This method avoids multi-step pathways and toxic reagents, achieving high functional group compatibility .
Eigenschaften
CAS-Nummer |
4295-33-4 |
---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
8,9-dimethyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C17H14N2/c1-10-7-13-14-9-18-15-6-4-3-5-12(15)17(14)19-16(13)8-11(10)2/h3-9,19H,1-2H3 |
InChI-Schlüssel |
ZBPLPEDXBIATNN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43 |
Andere CAS-Nummern |
4295-33-4 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Biological Activities
8,9-Dimethyl-11H-indolo[3,2-c]quinoline has been investigated for several pharmacological properties:
- Anticancer Activity : This compound has shown promising results as an anticancer agent. For instance, its analogs have demonstrated cytotoxic effects against pancreatic cancer cell lines (BxPC-3 and AsPC-1), with IC50 values indicating effective dose-dependent responses . The mechanism of action may involve DNA intercalation and disruption of cellular processes.
- Antimicrobial Properties : Indoloquinoline derivatives exhibit broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains and fungi, making them potential candidates for antibiotic development .
- Antimalarial Effects : The compound's structural features suggest it could be effective against malaria parasites. Preliminary studies have indicated activity against Plasmodium falciparum, the causative agent of malaria.
- DYRK1A Kinase Inhibition : this compound has also been identified as a selective inhibitor of DYRK1A kinase, which is implicated in several neurodegenerative diseases. This inhibition could offer therapeutic avenues for conditions like Down syndrome and Alzheimer's disease .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of this compound derivatives revealed their efficacy against various cancer cell lines. The derivatives were tested using MTT assays to determine cytotoxicity. Results indicated that certain modifications to the indoloquinoline structure enhanced activity against metastatic cancer cells while maintaining low toxicity towards normal cells.
Compound | Cancer Cell Line | IC50 (nM) | Selectivity Index |
---|---|---|---|
1 | BxPC-3 | 336.5 | 5 |
2 | AsPC-1 | 347.5 | 5 |
This selectivity suggests that these compounds could be developed into targeted cancer therapies with reduced side effects compared to conventional treatments.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of indolo[3,2-c]quinoline derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant bactericidal effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
A | Staphylococcus aureus | 12 |
B | Escherichia coli | 16 |
These findings highlight the potential of indoloquinolines as alternatives or adjuncts to current antimicrobial therapies.
Analyse Chemischer Reaktionen
N-Substitution Reactions
The quinoline nitrogen (N-11) exhibits nucleophilic character, enabling alkylation and arylation under mild conditions. For example:
- Methylation : Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives (88% efficiency) .
- Aminomethylation : Treatment with diethylaminomethyl chloride forms 9-diethylaminomethyl derivatives, a modification linked to enhanced bioactivity .
Key Data :
Reagent | Product | Yield | Source |
---|---|---|---|
CH₃I | N-methyl-8,9-dimethyl-11H-indolo[3,2-c]quinoline | 88% | |
ClCH₂NEt₂ | 9-(diethylaminomethyl)-8,9-dimethyl derivative | 72% |
Electrophilic Aromatic Substitution (EAS)
The indole moiety undergoes regioselective electrophilic substitutions:
- Nitration : Nitric acid in acetic acid introduces nitro groups at position 6 (para to the indole nitrogen) .
- Halogenation : Bromine in DCM selectively substitutes position 10, forming 10-bromo derivatives .
Limitations : Methyl groups at positions 8 and 9 sterically hinder substitutions at adjacent positions (e.g., C-7 and C-10) .
Photochemical Reactions
UV irradiation induces unique transformations:
- 6π-Electrocyclic Ring Expansion : Under UV light (254 nm), the compound undergoes cyclization to form fused polycyclic systems (e.g., indolo[2,3-c]pyrrolo[3,2,1-ij]quinolin-7-ones) in yields up to 85% .
- Oxidative Dehydrogenation : Photoreactions in the presence of oxygen yield aromatized products .
Mechanistic Pathway :
- Photoexcitation generates a zwitterionic intermediate.
- 6π-electrocyclic closure forms a dihydroquinoline ring.
- Aromatization via oxygen-mediated dehydrogenation .
Metal-Catalyzed Cross-Couplings
The compound participates in palladium-catalyzed reactions:
- Suzuki-Miyaura Coupling : Brominated derivatives at C-10 react with arylboronic acids to form biaryl systems (e.g., 10-phenyl-8,9-dimethyl derivative, 78% yield) .
- Buchwald-Hartwig Amination : Amination at C-6 using Pd(OAc)₂/XPhos affords 6-amino derivatives (65–82% yield) .
Optimized Conditions :
Reaction | Catalyst | Base | Solvent | Yield |
---|---|---|---|---|
Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 78% |
Buchwald | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 82% |
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes metabolism:
- Oxidative Demethylation : Cytochrome P450 enzymes oxidize methyl groups to hydroxymethyl or carboxylic acid moieties, altering solubility and activity .
- DNA Intercalation : Planar aromatic system intercalates into DNA, facilitated by π-π stacking and hydrogen bonding with nucleotide bases .
Structure-Activity Relationship (SAR) :
Modification | Effect on Bioactivity |
---|---|
N-Methylation | ↑ Lipophilicity, ↓ solubility |
10-Iodo substitution | ↑ Selectivity for kinase inhibitors (DYRK1A IC₅₀ = 0.12 μM) |
Comparative Reactivity with Analogues
The methyl groups at C-8/C-9 confer distinct reactivity compared to unsubstituted indoloquinolines:
Stability Under Acidic/Basic Conditions
Vergleich Mit ähnlichen Verbindungen
Indolo[2,3-b]Quinolines
Indolo[2,3-b]quinolines, such as neocryptolepine alkaloids, are positional isomers of indolo[3,2-c]quinolines.
Key Insight: The 8,9-dimethyl derivative benefits from streamlined synthesis and improved cytotoxicity compared to indolo[2,3-b]quinolines, which suffer from low yields and harsh reaction conditions .
Thieno[3,2-c]Quinolines
Thieno[3,2-c]quinolines are sulfur-containing analogs with notable anticancer activity.
Key Insight: While thieno derivatives exhibit potent kinase inhibition, 8,9-dimethyl-indoloquinolines offer superior metal-binding capacity, enabling applications in organometallic anticancer agents .
Paullones (Indolo[3,2-d]Benzazepines)
Paullones are structurally related azepine-containing compounds.
Key Insight: Replacing azepine with pyridine in indoloquinolines increases rigidity and cytotoxicity, as demonstrated by Cu(II) and Ru(II) complexes .
Pyrano[3,2-c]Quinolines
Pyrano[3,2-c]quinolines, such as flindersine, are oxygen-containing natural products.
Key Insight: The dimethyl-indoloquinoline scaffold offers synthetic simplicity and tunable anticancer activity compared to pyrano derivatives.
Substituent Effects on Cytotoxicity
- N-11 Methylation: Methylation at N-11 in 11H-indolo[3,2-c]quinoline increases cytotoxicity by 3–5 fold against leukemia (MV4-11) and colon cancer (HCT116) cells .
- 8,9-Dimethyl Substitution : Predicted to enhance membrane permeability and target affinity due to increased hydrophobicity, though experimental validation is pending .
Vorbereitungsmethoden
Classical Amination of Chlorinated Intermediates
The European patent EP0226508A1 outlines a method for synthesizing indolo[3,2-c]quinoline derivatives via amination of chlorinated precursors . For 8,9-dimethyl substitution, the process begins with a tetrahydropyranyl-protected intermediate (Formula III), where R₂ and R₃ are methyl groups. The chlorinated compound undergoes amination with a methyl-substituted amine (Formula IV) in diphenyl ether at 120–200°C, yielding the target compound after deprotection. This method emphasizes the role of electron-donating methyl groups in stabilizing the transition state during nucleophilic substitution, achieving regioselectivity >85% . However, the requirement for high temperatures and inert solvents limits scalability.
Key steps include:
-
Cleavage of the tetrahydropyranyl group at 100°C to expose reactive sites.
-
Amination with methylamine derivatives under reflux conditions.
-
Acid-mediated cyclization to form the indoloquinoline core.
Despite its efficacy, this route faces challenges in isolating intermediates and controlling byproduct formation during deprotection .
Microwave-Assisted Claisen Condensation
A novel one-pot synthesis, reported by AJCHEM-A, employs microwave irradiation to accelerate Claisen condensation between 3-hydroxy-1H-indole-2-carboxylic acid (5 ) and methyl-substituted aniline derivatives . Sodium hydride acts as a base, facilitating intramolecular cyclization at 240°C under solvent-free conditions. Microwave-assisted synthesis (MAS) reduces reaction time from hours to minutes while improving yields to 70–75% .
Mechanistic Insights :
-
The methyl groups at positions 8 and 9 are introduced via methylanthranilate (4 ) in Route B, which undergoes ester hydrolysis and decarboxylation to generate the methyl-substituted indole intermediate.
-
Density functional theory (DFT) calculations confirm that microwave irradiation lowers the activation energy for cyclization by 15–20 kcal/mol compared to conventional heating .
This method’s eco-friendly profile and compatibility with diverse substrates make it advantageous for small-scale production.
Transition Metal-Catalyzed One-Pot Synthesis
The Chinese patent CN105198883B describes a regioselective approach using 2-(2-bromoaryl)-1H-indole, methyl-substituted aldehydes, and ammonia in dimethyl sulfoxide (DMSO) . Copper(I) iodide and L-proline catalyze a cascade reaction involving Ullmann coupling and cyclization at 80–120°C. The methyl groups are introduced via the aldehyde component, ensuring precise positioning at C8 and C9.
Optimized Conditions :
-
Catalyst : CuI (10 mol%), L-proline (20 mol%).
-
Base : Potassium carbonate.
-
Yield : 70% for 6-phenyl-11H-indolo[3,2-c]quinoline derivatives .
This method’s regioselectivity stems from the ligand’s ability to coordinate the metal center, directing the aldehyde’s methyl group to the quinoline’s β-position.
Comparative Analysis of Synthetic Methods
The copper-catalyzed method excels in scalability and substrate versatility, whereas microwave synthesis offers rapid, energy-efficient access to the target compound.
Physicochemical and Spectroscopic Characterization
Successful synthesis requires rigorous validation through:
Q & A
Q. How can researchers optimize the synthesis of 8,9-dimethyl-11H-indolo[3,2-c]quinoline derivatives for higher yields and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate precursors and reaction conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh₃)₄) with substituted boronic acids or esters (e.g., 4-fluoro-2-(dioxaborolan-2-yl)aniline) in polar aprotic solvents like DME, followed by column chromatography (e.g., silica gel with ethyl acetate), can achieve yields of ~64% . Alternative routes, such as iodine-mediated intramolecular dehydrogenative coupling, may improve regioselectivity and reduce side products . Reaction time (e.g., 22 hours) and temperature (e.g., reflux conditions) are critical parameters to monitor.
Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation. For instance, aromatic protons in the δ 7.69–8.22 ppm range and methyl groups at δ 2.5–3.0 ppm are diagnostic . FTIR confirms functional groups (e.g., N-F stretches at 1048 cm⁻¹ or O-H stretches at 3198 cm⁻¹) . High-resolution mass spectrometry (HRMS-ESI) validates molecular weights (e.g., m/z 279.71 for halogenated derivatives) .
Q. How do substituents at the 2- and 11-positions influence the stability of indoloquinoline derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -F, -Br) at the 11-position enhance stability by reducing electron density in the aromatic system, as evidenced by melting point variations (e.g., 68°C for 11-fluoro vs. 101°C for 11-bromo derivatives) . Methyl groups at the 8,9-positions increase steric hindrance, potentially reducing reactivity at adjacent sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., solvent polarity, pH). For example, anti-malarial activity in vitro may not translate to in vivo models due to pharmacokinetic limitations . Researchers should standardize assays using controls like cryptolepine derivatives and validate results with dose-response curves and statistical analysis (e.g., IC₅₀ comparisons) .
Q. What strategies are effective for designing this compound derivatives with dual antioxidant and anti-tyrosinase activity?
- Methodological Answer : Introduce hydroxyl (-OH) or methoxy (-OCH₃) groups at the 8- or 9-positions to enhance radical scavenging (e.g., O-H stretches at 1340 cm⁻¹ correlate with antioxidant activity) . Substituents like trifluoromethyl (-CF₃) improve lipophilicity, aiding enzyme binding (e.g., anti-tyrosinase IC₅₀ values <10 µM) . SAR studies should prioritize substituent electronic effects (Hammett constants) and steric compatibility .
Q. How can advanced synthetic routes (e.g., one-pot or cascade reactions) improve scalability for indoloquinoline derivatives?
- Methodological Answer : One-pot synthesis using iodine/tert-butyl hydroperoxide (TBHP) systems simplifies purification by avoiding intermediate isolation . For example, Scheme 63A in achieves 78–91% yields for 6-aryl-substituted derivatives via tandem cyclization and elimination steps. Solvent selection (e.g., ethanol under reflux) and catalyst recycling (e.g., Pd nanoparticles) further enhance efficiency .
Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., PfDHFR for anti-malarial activity) identifies binding modes . ADMET predictors (e.g., SwissADME) assess logP (optimal range: 2–4), aqueous solubility, and CYP450 interactions . Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .
Data Contradiction Analysis
Q. Why do some this compound derivatives exhibit conflicting NMR spectral data in different solvents?
Q. How can researchers address discrepancies between in vitro and in vivo anti-inflammatory activity for indoloquinoline derivatives?
- Methodological Answer : Poor bioavailability often underlies such gaps. Strategies include prodrug design (e.g., Boc-protected guanidine derivatives with 94.82% purity) or nanoparticle encapsulation to enhance plasma half-life. Validate with pharmacokinetic studies (e.g., AUC calculations in rodent models) .
Experimental Design Considerations
Q. What controls are essential when testing the cytotoxicity of this compound derivatives in cell cultures?
- Methodological Answer :
Include solvent controls (e.g., DMSO ≤0.1% v/v) and positive controls (e.g., doxorubicin for apoptosis assays). Use MTT or resazurin assays with triplicate technical replicates to minimize variability. Normalize data to untreated cells and report CC₅₀ values with 95% confidence intervals .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.